![molecular formula C10H9ClN2S B13090770 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4th position and a cyclopropylmethyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of methyl 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thienopyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles that can replace the chlorine atom.
Cyclization: Reagents such as formic acid and triethyl orthoformate are used to facilitate cyclization reactions.
Major Products: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth . The compound’s ability to inhibit multiple kinases makes it a promising candidate for the development of targeted therapies .
Comparaison Avec Des Composés Similaires
4-Chlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar structural features but different biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its anti-inflammatory and anticancer properties.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness: 4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
4-chloro-2-(cyclopropylmethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c11-9-7-3-4-14-10(7)13-8(12-9)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clé InChI |
BFOCUPRZKPRIOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=NC3=C(C=CS3)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


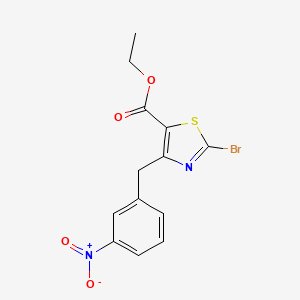
![3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
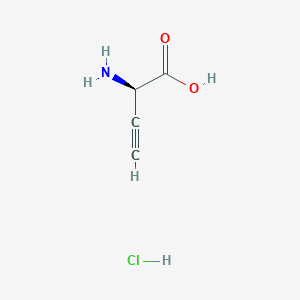
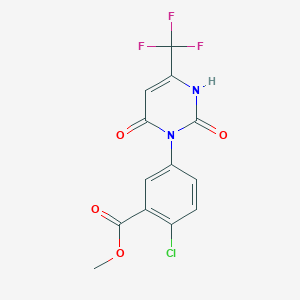
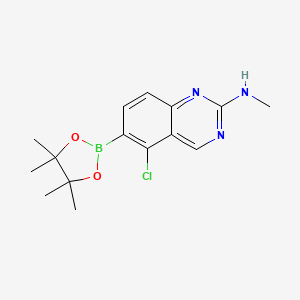
![2-(2-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B13090710.png)
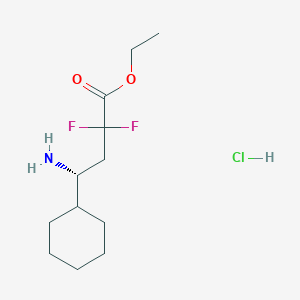
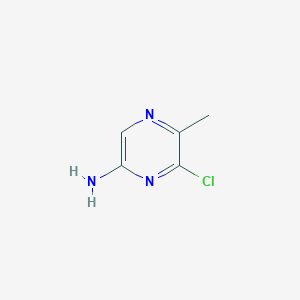
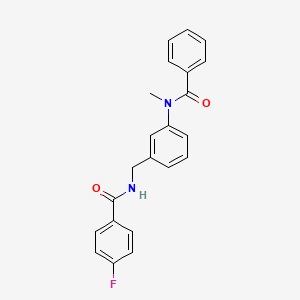


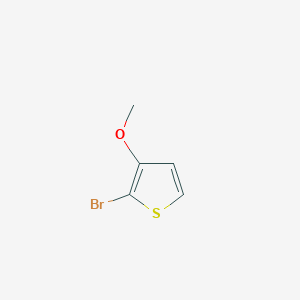
![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)
